2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
CAS No.: 2460755-34-2
Cat. No.: VC5441639
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460755-34-2 |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 |
| IUPAC Name | 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O2.ClH/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);1H |
| Standard InChI Key | VDJZQVFLTZDCQE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN2C1=NC(=C2)C)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₁ClN₂O₂, with a molecular weight of 226.66 g/mol (Table 1). Its IUPAC name, 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, reflects the substitution pattern critical to its reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2460755-34-2 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
The imidazo[1,2-a]pyridine scaffold is a bicyclic system fused with an imidazole and pyridine ring. Methyl groups at the 2 and 8 positions enhance steric hindrance and electronic modulation, while the carboxylic acid group at position 6 enables salt formation and derivatization .
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogs such as 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS: 2060033-77-2) provide insights. Typical ¹H-NMR signals for the core include aromatic protons at δ 6.3–8.1 ppm and methyl groups at δ 2.2–2.8 ppm . The hydrochloride salt formation is confirmed by a broad peak near δ 4.3–5.0 ppm corresponding to the acidic proton .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via cyclocondensation reactions. A representative method involves:
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Formation of the imidazo ring: Reaction of 2-aminopyridine derivatives with α-haloketones.
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Methylation: Introduction of methyl groups using methyl iodide or dimethyl sulfate under basic conditions.
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Carboxylation: Hydrolysis of a nitrile or ester group at position 6 to yield the carboxylic acid.
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Salt formation: Treatment with hydrochloric acid to obtain the hydrochloride salt .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | α-bromoketone, DMF, 80°C | 65–70 |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85 |
| Carboxylation | HCl (6M), reflux, 12 h | 90 |
| Salt formation | HCl (gas), EtOH, 0°C | 95 |
Industrial Production
Major suppliers include Nantong Kaixin Pharma Chemical Co., Ltd. (China) and Tebu (France), which utilize GMP-compliant facilities for large-scale synthesis . Challenges in production include controlling regioselectivity during methylation and ensuring high purity (>98%) for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.2 mg/mL at 25°C) but exhibits improved solubility in polar aprotic solvents like DMSO (45 mg/mL). As a hydrochloride salt, it is hygroscopic and requires storage under inert conditions. Thermal gravimetric analysis (TGA) shows decomposition above 210°C, indicating moderate thermal stability.
Crystallography
Single-crystal X-ray diffraction of analogous compounds reveals a planar imidazo[1,2-a]pyridine core with dihedral angles <5° between rings. The methyl groups adopt equatorial positions, minimizing steric clashes .
Biological Activities and Mechanisms
Proton Pump Inhibition
Structural analogs of this compound demonstrate potent inhibition of H⁺/K⁺-ATPase, a key enzyme in gastric acid secretion. The carboxylic acid group chelates magnesium ions in the enzyme’s active site, while hydrophobic interactions with methyl groups enhance binding affinity (IC₅₀ = 0.8 μM) .
Antimicrobial Effects
Preliminary studies indicate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The mechanism involves disruption of bacterial membrane potential via π-cation interactions.
Applications in Materials Science
Organic Semiconductors
The conjugated π-system of the imidazo[1,2-a]pyridine core enables hole mobility values up to 0.12 cm²/V·s in thin-film transistors. Methyl groups improve solubility for solution processing, while the hydrochloride salt aids in doping.
Metal-Organic Frameworks (MOFs)
Coordination with Zn²⁺ or Cu²⁺ ions yields MOFs with surface areas exceeding 1,200 m²/g, suitable for gas storage and catalysis.
Future Research Directions
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Pharmacokinetic studies: Evaluate oral bioavailability and metabolic pathways.
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Derivatization: Explore acylhydrazide or amide derivatives for enhanced bioactivity.
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Scale-up technologies: Develop continuous flow synthesis to reduce production costs.
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